molecular formula C12H11F3N4O2 B2887815 2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415523-57-6

2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2887815
CAS No.: 2415523-57-6
M. Wt: 300.241
InChI Key: BXTPMZPMTQPJCV-UHFFFAOYSA-N
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Description

2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrrole core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidinyl moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of a pyrrolo[3,4-c]pyrrole core with a trifluoromethyl-pyrimidinyl moiety, which enhances its chemical stability and biological activity.

Properties

IUPAC Name

2-methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-18-10(20)6-3-19(4-7(6)11(18)21)9-2-8(12(13,14)15)16-5-17-9/h2,5-7H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTPMZPMTQPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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